molecular formula C5H11ClN2O B1485027 Oxolane-3-carboximidamide hydrochloride CAS No. 2034154-08-8

Oxolane-3-carboximidamide hydrochloride

Cat. No.: B1485027
CAS No.: 2034154-08-8
M. Wt: 150.61 g/mol
InChI Key: PCFCNLLYDKEHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolane-3-carboximidamide hydrochloride (CAS: 2034154-08-8) is a synthetic organic compound with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol . Its structure comprises an oxolane (tetrahydrofuran) ring substituted at the 3-position with a carboximidamide group, stabilized as a hydrochloride salt (Fig. 1). This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its reactive imidamide group and cyclic ether backbone .

Properties

IUPAC Name

oxolane-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(7)4-1-2-8-3-4;/h4H,1-3H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCNLLYDKEHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034154-08-8
Record name oxolane-3-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The preparation of Oxolane-3-carboximidamide hydrochloride typically involves two key stages:

This process often requires the use of hydroxylamine derivatives or amidination reagents and acid treatment for salt formation.

Detailed Preparation Method

A representative synthetic approach based on analogous carboximidamide preparations (such as indole carboximidamides) involves the following steps:

  • Step 1: Synthesis of the carboximidamide intermediate

    Starting from the corresponding nitrile or carbonitrile precursor, the carboximidamide group is introduced by reaction with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA). This reaction typically occurs in an alcoholic solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

    The reaction can be summarized as:

    $$
    \text{R-CN} + \text{NH}2\text{OH} \cdot \text{HCl} + \text{Base} \rightarrow \text{R-C(=NH)NH}2 \cdot \text{HCl}
    $$

    Where R represents the oxolane-3- moiety.

  • Step 2: Isolation and purification

    After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is extracted with ethyl acetate or a similar organic solvent. The organic layer is dried (e.g., over sodium sulfate) and evaporated to yield the crude carboximidamide.

    Purification is achieved by column chromatography using ethyl acetate or other suitable eluents, yielding the pure this compound as a solid.

Reaction Conditions and Yields

Parameter Details
Starting material Oxolane-3-carbonitrile or equivalent
Reagent Hydroxylamine hydrochloride
Base Diisopropylethylamine (DIPEA)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction time 4 hours
Work-up Concentration under reduced pressure, extraction with ethyl acetate
Purification Column chromatography (ethyl acetate)
Yield Typically 65–82% (based on analogous compounds)

This method is adapted from procedures reported for similar carboximidamide compounds, such as N′-hydroxy-1-methyl-1H-indole-3-carboximidamides, which share the amidine functional group synthesis pathway.

Alternative Preparation Routes

While the above method is the most straightforward, alternative preparation methods may involve:

  • Direct amidination of oxolane-3-carboxylic acid derivatives using reagents like Pinner salts or amidine formation reagents under controlled acidic or basic conditions.

  • Use of nitrile intermediates followed by catalytic hydrogenation or methylation steps to introduce substituents before amidine formation, as seen in complex molecules like Riociguat, though these methods are more elaborate and designed for multifunctional molecules rather than simple carboximidamide salts.

Research Findings and Notes

  • The reaction of nitriles with hydroxylamine hydrochloride in the presence of base is a well-established method for synthesizing carboximidamides, offering good yields and purity.

  • The hydrochloride salt form of Oxolane-3-carboximidamide enhances the compound's stability and crystallinity, facilitating handling and formulation.

  • Purification by column chromatography using ethyl acetate as an eluent is effective in isolating the pure hydrochloride salt.

  • Reaction parameters such as solvent choice, base quantity, and reaction time are critical for optimizing yield and purity.

Summary Table of Preparation Method

Step Description Reagents/Conditions Outcome
1 Amidination of nitrile precursor Hydroxylamine hydrochloride, DIPEA, ethanol, reflux 4 h Formation of carboximidamide intermediate
2 Work-up and extraction Concentration, ethyl acetate extraction Crude product isolation
3 Purification Column chromatography (ethyl acetate) Pure this compound

Chemical Reactions Analysis

Types of Reactions: Oxolane-3-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of oxolane-3-carboxylic acid.

  • Reduction: Reduction reactions can produce oxolane-3-carboximidamide.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Oxolane-3-carboximidamide hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Oxolane-3-carboximidamide hydrochloride can be compared with other similar compounds such as oxolane-2-carboximidamide hydrochloride and oxolane-4-carboximidamide hydrochloride. These compounds differ in the position of the carboximidamide group on the oxolane ring, which can influence their chemical reactivity and biological activity.

Comparison with Similar Compounds

Key Properties :

  • Storage: No specific storage conditions are documented, though typical handling for hygroscopic hydrochloride salts (e.g., desiccated, room temperature) is recommended .
  • Availability : Currently listed as out of stock by major suppliers like CymitQuimica, with pricing and bulk-order discounts available upon inquiry .

Comparative Analysis with Similar Compounds

The following table and discussion highlight structural, functional, and pharmacological distinctions between oxolane-3-carboximidamide hydrochloride and related hydrochlorides (Fig. 2–5):

Table 1: Comparative Data for Selected Hydrochloride Salts

Compound Molecular Formula Molecular Weight (g/mol) Primary Application/Use Key Structural Features
Oxolane-3-carboximidamide HCl C₅H₁₁ClN₂O 150.61 Synthetic intermediate Oxolane ring, carboximidamide, HCl
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Anti-inflammatory, analgesic Benzofused azepine, tertiary amine
Memantine HCl C₁₂H₂₁N·HCl 215.76 Alzheimer’s therapy (NMDA antagonist) Adamantane-derived amine
Chlorphenoxamine HCl C₁₆H₁₈ClNO·HCl 316.68 Antihistamine, antiparkinsonian Diphenhydramine analog, chloro-substituent
Dosulepin HCl C₁₉H₂₁NS·HCl 331.90 Tricyclic antidepressant Dibenzothiepine ring, tertiary amine

Data Sources :

Structural and Functional Differences

Core Backbone: Oxolane-3-carboximidamide HCl features a five-membered cyclic ether (oxolane) with a polar carboximidamide group, enhancing its solubility in polar solvents compared to larger aromatic analogs like benzydamine or dosulepin . Memantine HCl and chlorphenoxamine HCl incorporate rigid frameworks (adamantane, diphenhydramine-like structures), favoring receptor-binding specificity in neurological applications .

Pharmacological Relevance :

  • Unlike the compared APIs (e.g., memantine, dosulepin), oxolane-3-carboximidamide HCl lacks documented therapeutic activity. Its utility lies in organic synthesis , particularly in constructing heterocycles or modifying biomolecules via its imidamide moiety .

Physicochemical Properties: Solubility: Oxolane-3-carboximidamide HCl’s smaller size and polar groups suggest higher aqueous solubility than lipophilic compounds like dosulepin HCl (logP ~4.5) . Stability: Limited stability data exist for oxolane-3-carboximidamide HCl, whereas memantine HCl and benzydamine HCl have well-characterized stability profiles under standard storage .

Biological Activity

Oxolane-3-carboximidamide hydrochloride, a synthetic compound with the formula CHClNO, belongs to the class of carboximidamides and features a five-membered oxolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its synthesis, structural characteristics, biological interactions, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its cyclic ether backbone, which enhances its solubility and reactivity in biological systems. The synthesis typically involves multi-step organic reactions that allow for precise control over the compound's properties and purity. The following table summarizes key structural features and synthetic routes:

Compound Name Structural Features Unique Aspects
This compoundFive-membered ring (oxolane) with carboximidamide functionalityEnhanced solubility due to hydrochloride form
Tetrahydrofuran-2-carboximidamideSimilar oxolane structureDifferent functional groups affecting reactivity
4-Chloro-N'-hydroxybenzene-1-carboximidamideAromatic structure with carboximidamide groupPotentially different biological activity

Interaction Studies

Research has indicated that this compound may interact with specific proteins or enzymes, potentially modulating various biological pathways. Initial studies suggest a binding affinity to certain receptors or enzymes, although comprehensive investigations are necessary to confirm these interactions.

  • In Vitro Studies : Preliminary assays have shown that this compound can influence cellular processes by interacting with molecular targets involved in critical pathways such as apoptosis and immune response modulation.
  • Potential Applications : Given its structural characteristics, this compound may serve as a lead compound for developing drugs targeting conditions like cancer or neurodegenerative diseases.

Case Studies

A limited number of case studies have explored the biological effects of this compound:

  • Cancer Research : In vitro tests on various cancer cell lines (e.g., HCT116 colorectal carcinoma) have shown that derivatives of carboximidamides exhibit cytotoxic activity. The MTT assay results indicated significant reductions in cell viability at specific concentrations (10^-8 to 10^-4 µM) .
  • Immune Modulation : Studies have suggested that compounds similar to this compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune tolerance in tumors . This inhibition could enhance anti-tumor immunity.

Q & A

Advanced Research Question

  • Reactor Design : Ensure efficient heat dissipation to prevent exothermic side reactions.
  • Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) for large batches.
  • Safety : Implement inert atmosphere (N₂/Ar) handling to mitigate oxidation risks. Document scalability challenges (e.g., mixing efficiency) through pilot-scale trials .

How can computational modeling support the study of this compound’s reactivity?

Advanced Research Question
Use density functional theory (DFT) to predict:

  • Reactivity Sites : Electron density mapping of the oxolane ring and carboximidamide group.
  • Degradation Pathways : Transition state analysis for hydrolysis or oxidation.
  • Solvent Interactions : Molecular dynamics simulations to assess solvation effects. Validate predictions with experimental data (e.g., kinetic studies) .

What strategies mitigate batch-to-batch variability in this compound production?

Advanced Research Question

  • Process Controls : Standardize raw material sources (e.g., CAS-certified reagents) and reaction conditions.
  • In-Process Monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate variability with critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolane-3-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Oxolane-3-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.